P2Y1 Receptor Antagonism: 16-Fold Greater Potency Than MRS-2179 in Human Platelets
Acetamide, N-(2-ethylphenyl)-2-(methylthio)- exhibits P2Y1 antagonist activity with an IC50 of 11 nM in washed human platelets against 1 µM 2-methylthio-ADP-induced calcium flux measured by FLIPR assay [1]. The well-characterized P2Y1 antagonist MRS-2179 demonstrates an IC50 of 177 nM under comparable conditions (KB = 0.177 µM) , representing a 16-fold potency advantage for the target compound in this functional assay system.
| Evidence Dimension | P2Y1 Receptor Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 11 nM |
| Comparator Or Baseline | MRS-2179 (177 nM IC50; KB = 0.177 µM) |
| Quantified Difference | 16-fold greater potency (11 nM vs. 177 nM) |
| Conditions | Washed human platelets; 1 µM 2-methylthio-ADP-induced calcium flux; FLIPR assay |
Why This Matters
Superior P2Y1 potency at low nanomolar concentrations enables more definitive pharmacological interrogation of purinergic signaling while minimizing off-target effects at higher dosing ranges.
- [1] BindingDB. BDBM50445206 (CHEMBL3105195). Antagonist activity at P2Y1 receptor in washed human platelets (IC50 = 11 nM). Retrieved from bindingdb.org. View Source
